molecular formula C25H21FN2O5S B2974914 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866814-12-2

2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2974914
CAS No.: 866814-12-2
M. Wt: 480.51
InChI Key: LMRDSHIKPMFBFR-UHFFFAOYSA-N
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Description

2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a synthetic small molecule of high purity, intended for research applications. This compound features a quinolin-4-one core structure, a chemotype observed in various biologically active molecules, and is substituted with a 4-methoxybenzenesulfonyl group and an N-(2-methylphenyl)acetamide side chain. Its structural profile suggests potential utility as a key intermediate in medicinal chemistry programs or as a candidate for high-throughput screening in the identification of novel therapeutic agents. Researchers can employ this compound for in vitro studies to investigate its mechanism of action, binding affinity, and inhibitory potential against various enzymatic targets. It is supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, to ensure identity and quality. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the available safety data sheet prior to use.

Properties

IUPAC Name

2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5S/c1-16-5-3-4-6-21(16)27-24(29)15-28-14-23(25(30)20-13-17(26)7-12-22(20)28)34(31,32)19-10-8-18(33-2)9-11-19/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRDSHIKPMFBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluoro and Methoxy Groups: Fluorination and methoxylation can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as fluorine gas or methanol in the presence of catalysts.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key structural analogues (Table 1) differ in substituents at three critical positions:

Quinolinone C6 substituent (fluoro, chloro, or ethyl).

Sulfonyl group para-substituent (methoxy, fluoro, methyl, or unsubstituted).

Acetamide phenyl group substituent (2-methyl, 4-chloro, 4-methyl).

Table 1: Structural Comparison of Key Analogues

Compound Name Quinolinone C6 Substituent Sulfonyl Group Substituent Acetamide Phenyl Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound Fluoro 4-Methoxy 2-Methylphenyl C₂₅H₂₂FN₂O₅S ~481*
2-[6-Fluoro-3-(4-Fluorobenzenesulfonyl)-... Fluoro 4-Fluoro 2-Methylphenyl C₂₄H₁₉F₂N₂O₄S 469.48 (calculated)
2-[3-(Benzenesulfonyl)-6-Ethyl-4-Oxo-... Ethyl Unsubstituted 4-Chlorophenyl C₂₅H₂₃ClN₂O₄S 482.98 (calculated)
2-[6-Chloro-3-(4-Methylbenzenesulfonyl)-... Chloro 4-Methyl 4-Methylphenyl C₂₅H₂₁ClN₂O₄S 481.0 (reported)

*Estimated based on structural similarity to .

Impact of Substituent Variations

Quinolinone C6 Position
  • Chloro () : Similar electron-withdrawing effects but with increased steric bulk, which may reduce solubility.
Sulfonyl Group Substituents
  • 4-Methoxy (Target Compound) : Electron-donating methoxy group may increase solubility via hydrogen bonding and modulate sulfonyl group reactivity.
  • 4-Fluoro () : Electron-withdrawing fluorine enhances sulfonyl group stability and may influence π-π stacking interactions.
  • Unsubstituted () : Lacks electronic modulation, offering a baseline for SAR studies.
Acetamide Phenyl Substituents
  • 2-Methylphenyl (Target Compound and ) : Ortho-methyl group introduces steric hindrance, possibly affecting binding pocket interactions.
  • 4-Chlorophenyl () : Para-chloro substituent enhances electron-withdrawing effects and lipophilicity.
  • 4-Methylphenyl () : Para-methyl group balances hydrophobicity and steric effects.

Biological Activity

The compound 2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a synthetic derivative of quinoline known for its diverse biological activities. Its unique structural features, including a quinoline core and various functional groups, contribute to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound’s molecular formula is C24H22F2N2O5SC_{24}H_{22}F_{2}N_{2}O_{5}S with a molecular weight of 484.47 g/mol. The presence of fluorine and methoxy groups enhances its pharmacological properties, making it a subject of interest for further studies in drug development.

Property Details
Molecular FormulaC24H22F2N2O5SC_{24}H_{22}F_{2}N_{2}O_{5}S
Molecular Weight484.47 g/mol
IUPAC Name2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which may lead to the inhibition or modulation of their activities. The quinoline structure is known for engaging with enzymes and receptors, influencing cellular processes that can result in therapeutic effects against several medical conditions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with receptors to modulate physiological responses.
  • Antimicrobial Activity : Its structure suggests potential antimicrobial properties.

Biological Activities

Research indicates that compounds related to quinoline derivatives exhibit various pharmacological properties:

  • Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines. For instance, studies on flavonols indicate that structural modifications can enhance potency against non-small cell lung cancer cells (A549) .
    Compound IC50 (µM) Mechanism
    6l0.46Induces apoptosis via mitochondrial pathways
    5-FU4.98Clinical anticancer drug
  • Anti-inflammatory Effects : The sulfonamide group in the compound is known to improve solubility and bioavailability, which may enhance its anti-inflammatory effects.
  • Antimicrobial Properties : Quinoline derivatives have been documented for their antimicrobial activities, suggesting that this compound may also exhibit similar effects.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives, providing insights into their therapeutic potential:

  • A study demonstrated that modifications on the B ring of flavonoids significantly enhanced cytotoxic effects against A549 cells, indicating that similar modifications in quinoline derivatives could yield potent anticancer agents .
  • Another investigation highlighted that quinoline-based compounds can inhibit key enzymes involved in inflammatory responses, showcasing their potential in treating inflammatory diseases .

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